3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
Overview
Description
3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2O and a molecular weight of 251.15. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride typically involves the reaction of 3-pyridinecarboxylic acid with 5-aminopentanoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a probe to investigate biochemical pathways and molecular interactions .
Medicine: It is studied for its potential biological activities and interactions with various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- 3-(5-Aminopentanoyl)pyridine Dihydrochloride
- 5-Amino-1-(3-pyridinyl)-1-pentanone Dihydrochloride
Comparison: Compared to other similar compounds, 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is unique due to its specific structure and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-amino-1-pyridin-3-ylpentan-1-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-6-2-1-5-10(13)9-4-3-7-12-8-9;;/h3-4,7-8H,1-2,5-6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLPKFRYMIEKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596640 | |
Record name | 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178758-80-0 | |
Record name | 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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